molecular formula C6H16BrNO3 B1610897 2,2',2''-Nitrilotrisethanol hydrobromide CAS No. 25114-70-9

2,2',2''-Nitrilotrisethanol hydrobromide

Cat. No. B1610897
CAS RN: 25114-70-9
M. Wt: 230.1 g/mol
InChI Key: UKKLUBWWAGMMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',2''-Nitrilotrisethanol hydrobromide, also known as NTA or Triethanolamine, is a chemical compound with the molecular formula C6H15NO3. It is a colorless, viscous liquid that is commonly used in various industrial and laboratory applications. NTA is a versatile compound that has a wide range of uses, including as a chelating agent, a surfactant, and a buffering agent.

Scientific Research Applications

2,2',2''-Nitrilotrisethanol hydrobromide has a wide range of scientific research applications. It is commonly used as a chelating agent in analytical chemistry, where it is used to remove metal ions from solutions. 2,2',2''-Nitrilotrisethanol hydrobromide is also used as a surfactant in biochemistry, where it is used to solubilize membrane proteins. Additionally, 2,2',2''-Nitrilotrisethanol hydrobromide is used as a buffering agent in molecular biology, where it is used to maintain the pH of solutions.

Mechanism Of Action

2,2',2''-Nitrilotrisethanol hydrobromide works by forming a complex with metal ions, which are then removed from the solution. The complex is formed through the coordination of the metal ion with the nitrogen and oxygen atoms in the 2,2',2''-Nitrilotrisethanol hydrobromide molecule. The resulting complex is stable and can be easily removed from the solution.

Biochemical And Physiological Effects

2,2',2''-Nitrilotrisethanol hydrobromide is generally considered to be non-toxic and has low acute toxicity. However, it can be irritating to the skin, eyes, and respiratory system. Ingestion of 2,2',2''-Nitrilotrisethanol hydrobromide can cause gastrointestinal irritation, nausea, and vomiting. Long-term exposure to 2,2',2''-Nitrilotrisethanol hydrobromide can cause liver and kidney damage.

Advantages And Limitations For Lab Experiments

2,2',2''-Nitrilotrisethanol hydrobromide has several advantages as a chelating agent, including its ability to remove metal ions from solutions and its low toxicity. However, 2,2',2''-Nitrilotrisethanol hydrobromide has some limitations, including its low selectivity for metal ions and its potential to form complexes with other molecules in the solution.

Future Directions

There are several future directions for research on 2,2',2''-Nitrilotrisethanol hydrobromide. One area of research is the development of more selective chelating agents that can target specific metal ions. Another area of research is the development of new surfactants and buffering agents that can be used in biochemistry and molecular biology. Additionally, research is needed to better understand the long-term effects of 2,2',2''-Nitrilotrisethanol hydrobromide exposure on human health.

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3.BrH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKLUBWWAGMMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947978
Record name 2,2',2''-Nitrilotri(ethan-1-ol)--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',2''-Nitrilotrisethanol hydrobromide

CAS RN

25114-70-9
Record name Ethanol, 2,2′,2′′-nitrilotris-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25114-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',2''-Nitrilotrisethanol hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025114709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2''-Nitrilotri(ethan-1-ol)--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-nitrilotrisethanol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2',2''-Nitrilotrisethanol hydrobromide
Reactant of Route 2
Reactant of Route 2
2,2',2''-Nitrilotrisethanol hydrobromide
Reactant of Route 3
Reactant of Route 3
2,2',2''-Nitrilotrisethanol hydrobromide
Reactant of Route 4
2,2',2''-Nitrilotrisethanol hydrobromide
Reactant of Route 5
Reactant of Route 5
2,2',2''-Nitrilotrisethanol hydrobromide
Reactant of Route 6
Reactant of Route 6
2,2',2''-Nitrilotrisethanol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.